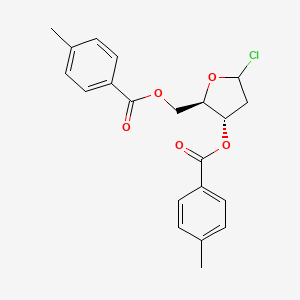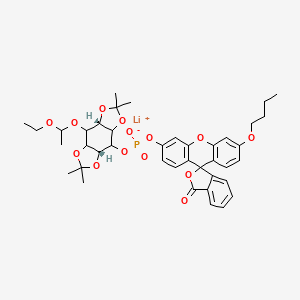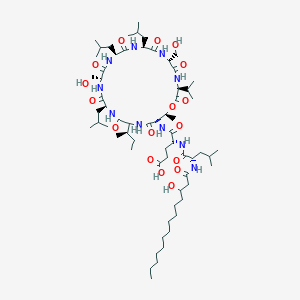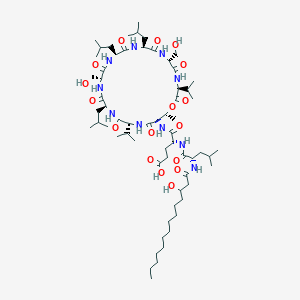
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Vue d'ensemble
Description
Macrocyclic compounds, such as crown ethers and related structures, have been extensively studied for their unique chemical and physical properties. These compounds, characterized by large ring sizes capable of hosting metal ions, exhibit a wide range of applications in supramolecular chemistry, catalysis, and material science.
Synthesis Analysis
The synthesis of complex macrocyclic compounds often involves multistep organic reactions, strategic use of protecting groups, and careful manipulation of reaction conditions to promote ring closure without side reactions. For example, the synthesis of bicyclic cryptands and related macrocyclic structures involves intricate organic synthesis techniques to construct the large and often rigid frameworks necessary for their function.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are critical tools for elucidating the molecular structures of macrocyclic compounds. These techniques provide detailed insights into the conformation, stereochemistry, and complexation behavior of these molecules, as evidenced by studies on various macrocycles and cryptands.
Chemical Reactions and Properties
Macrocyclic compounds exhibit a diverse range of chemical reactivities and properties, depending on their structural features. For instance, the protonation reactions and metal complex formation abilities of these compounds are of significant interest, as they lay the foundation for their use in selective ion recognition and catalysis.
Physical Properties Analysis
The physical properties of macrocyclic compounds, including solubility, melting points, and thermal stability, are influenced by their molecular structures. These properties are essential for determining the practical applications of these compounds, from their use in chemical separations to their incorporation into functional materials.
Chemical Properties Analysis
The chemical properties of macrocyclic compounds, such as their acidity, basicity, and complexation behavior with various ions, are critical for their functionality. Studies on the complexation properties and stability constants with metal ions highlight the versatility of these compounds in forming highly stable complexes with specific metal ions, which is valuable in applications like catalysis and environmental remediation.
- (J. Colin et al., 1996)
- (S. Basok et al., 2005)
- (E. Brücher et al., 1995)
Applications De Recherche Scientifique
Asymmetric Synthesis
- This compound has been utilized in asymmetric synthesis processes. For example, it has been involved in the synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This is significant for producing specific isomers of complex organic compounds (Meilert, Pettit, & Vogel, 2004).
Luminescence and NMR Spectroscopy
- The compound has been characterized using Eu3+ laser-induced luminescence and 1H and 13C NMR spectroscopy, particularly in the study of macrocyclic diaza crown ether complexes containing carboxylate ligating groups (Holz, Klakamp, Chang, & Horrocks, 1990).
Protonation and Copper(II)-Assisted Hydrolysis
- It has been used in the study of protonation reactions and complex formation with copper(II). The research provides insights into the chemistry of cryptands and their interactions with metal ions (Colin et al., 1996).
Synthesis of Cross-Linked Polyoxetane Resins
- The compound plays a role in the synthesis of oxetane derivatives, which are precursors for preparing cross-linked polyoxetane resins. These resins have applications in various industrial processes (Motoi et al., 1988).
Diazo Derivatives of Sugars
- It has been involved in the synthesis of diazo derivatives of sugars. This is particularly relevant in the field of carbohydrate chemistry and the synthesis of complex organic molecules (Horton & Philips, 1972).
Preparation of Aryl Isothiocyanate Derivatives
- The compound has been used in the preparation of aryl isothiocyanate derivatives of certain chelators. These chelators have applications in bioconjugate chemistry, which is crucial for drug development and diagnostic research (Kline, Betebenner, & Johnson, 1991).
Enantiospecific Synthesis
- The compound contributes to the enantiospecific synthesis of segments in complex organic molecules, showcasing its importance in the precise construction of biologically active compounds (Kinoshita et al., 1988).
Asymmetric Synthesis of Carboxylic Acids
- It is used in the asymmetric synthesis of carboxylic acids, highlighting its role in producing chiral compounds that are significant in pharmaceutical chemistry (Aspinall et al., 1999).
Propriétés
IUPAC Name |
(3S,6S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMWZBFYMHHDB-ZPJGBUAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
